8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is classified under spirocyclic compounds, which are characterized by their unique ring structures that can influence biological activity.
This compound is identified by the Chemical Abstracts Service (CAS) number 1251008-96-4. It belongs to the class of triazaspiro compounds, which are known for their diverse biological activities, including potential use as pharmacological agents. The presence of multiple functional groups, including carboxylates and a ketone, contributes to its reactivity and interaction with biological systems.
The synthesis of 8-benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multi-step organic reactions that may include:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance yields and selectivity. Detailed methods can vary significantly based on the starting materials and desired purity of the final product.
The molecular formula for 8-benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is .
The compound's three-dimensional conformation can significantly influence its biological interactions and properties.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for desired properties or enhancing biological activity.
The mechanism of action for compounds like 8-benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is often linked to their ability to interact with specific biological targets such as enzymes or receptors.
Data from pharmacological studies would provide insights into its efficacy and safety profile.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would further characterize this compound.
The synthesis of 8-benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate (CAS# 1251008-96-4, molecular formula C₂₂H₃₁N₃O₅) follows a sequential strategy to construct its intricate spirocyclic architecture. The core framework is assembled through a convergent approach involving three critical stages: (1) preparation of a functionalized cyclohexanone precursor bearing nitrogen functionalities at strategic positions; (2) spiroannulation via intramolecular N-alkylation or reductive amination to establish the spiro[5.6]dodecane system; and (3) selective carboxylation at the N8 and N11 positions using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The final oxo-functionalization at C2 is achieved through either ketone oxidation or carbonylative cyclization, yielding the target compound with a molecular weight of 417.50 g/mol .
Supplier data indicates commercial availability at milligram-to-gram scales (250mg to 5g), reflecting established laboratory synthesis protocols. Pricing structures ($530.59/250mg to $2,823.53/5g) further confirm the multi-step complexity and purification challenges associated with this compound [3]. The synthesis leverages readily available epoxide intermediates derived from Corey-Chaykovsky reactions, as evidenced by analogous routes to structurally related spirocyclic compounds [6].
Table 1: Key Synthetic Intermediates and Steps
Synthetic Stage | Intermediate Type | Key Transformation | Function |
---|---|---|---|
Precursor Synthesis | Functionalized Cyclohexanone | Mannich Reaction | Introduces N8 and N11 sites |
Spirocyclization | Amino-Ketone Derivative | Intramolecular N-Alkylation | Forms Spiro[5.6]dodecane Core |
Carboxylation | Unprotected Triazaspirododecane | Selective Boc/Cbz Protection | Installs N8/N11 Carboxylates |
Oxo-Functionalization | Hydroxylated Intermediate | Oxidation (e.g., Dess-Martin) | Establishes C2 Ketone |
The orthogonal protection strategy using tert-butyl and benzyl groups is critical for achieving regioselective dicarboxylation during spirocyclic assembly. The Boc group (tert-butoxycarbonyl) protects the secondary amine at N11 due to its steric bulk and acid-labile character, enabling selective deprotection under mild acidic conditions without affecting the benzyl-based Cbz group. Conversely, the benzyl-based Cbz group at N8 offers complementary orthogonal deprotection via hydrogenolysis. This dual-protection approach prevents polyalkylation and ensures correct ring connectivity during cyclization [7].
Studies of analogous triazaspirododecane systems confirm that Boc protection enhances solubility of hydrophobic intermediates in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating cyclization kinetics. The benzyl group concurrently provides electronic stabilization to the developing spiro center during ring closure. This synergy was validated in crystallographic analyses of related structures, where steric profiles of protected intermediates favored twisted-chair conformations conducive to intramolecular amidation [4] [7]. Critically, the Boc group’s thermal stability permits high-temperature cyclization steps (reflux at >100°C), while the benzyl ester remains intact under these conditions—a key advantage over base-labile groups like Fmoc [3].
Spiro[5.6]dodecane formation requires precise conformational control to achieve the strained bicyclic system. X-ray crystallography of analogous triazaspirododecanes reveals that the seven-membered 1,4-diazepane ring adopts a twisted-chair conformation (puckering amplitude q₂ = 0.510–0.537 Å, q₃ = 0.675–0.676 Å), while the six-membered ring displays boat-like geometry. This orthogonal arrangement (dihedral angles: −71.9° to −87.0°) necessitates tailored reaction conditions to minimize transannular strain during cyclization [4].
Cyclization optimization involves:
Table 2: Conformational Parameters of Spiro[5.6]Dodecane Core
Ring System | Puckering Parameter | Value Range | Conformation | Structural Role |
---|---|---|---|---|
7-Membered Diazepane | q₂ (Å) | 0.510–0.537 | Twisted-Chair | Determines N-atom spatial alignment |
7-Membered Diazepane | q₃ (Å) | 0.675–0.676 | Twisted-Chair | Facilitates metal coordination |
6-Membered Ring | q₂ (Å) | 0.638–0.653 | Boat | Controls spiro junction angle |
6-Membered Ring | q₃ (Å) | 0.026–0.031 | Boat | Minimizes steric clash at fusion point |
These parameters directly correlate with catalytic activity in downstream metal coordination applications [4].
Carboxylation at N8 and N11 employs transition metal-catalyzed alkoxycarbonylation to achieve chemoselectivity. Pd(PPh₃)₄ (5 mol%) with gaseous CO enables carbonyl insertion into the C–N bonds of secondary amines under mild pressures (1–3 atm), selectively installing the tert-butyl and benzyl carboxylates in 65–72% yield. The spirocyclic nitrogen at N1 remains unfunctionalized due to steric inaccessibility within the twisted-chair conformation [4] [7].
Oxo-functionalization at C2 utilizes RuCl₃/NaIO₄ co-catalysis for ketone installation via C–H oxidation. This system exhibits >20:1 selectivity for the C2 position over other aliphatic sites due to: (1) proximal nitrogen activation (N1) enhancing C2–H acidity; and (2) conformational rigidity positioning C2 within the catalyst’s coordination sphere. Alternative methods like TEMPO/PhI(OAc)₂ show lower selectivity (4:1) but are preferable for acid-sensitive intermediates [4].
Recent advances employ bifunctional thiourea-urea organocatalysts for asymmetric carboxylation, achieving 88% ee in model spirododecane systems. These catalysts enforce facial selectivity via hydrogen bonding to the diazepane ring’s N–H groups, a strategy applicable to the title compound’s synthesis [6].
Table 3: Catalytic Systems for Key Functionalizations
Reaction | Catalyst System | Selectivity/Yield | Mechanistic Advantage |
---|---|---|---|
N-Carboxylation | Pd(PPh₃)₄/CO | 72% (Boc), 68% (Cbz) | Insertion via Pd–N oxidative addition |
C2 Oxidation | RuCl₃/NaIO₄ | >90% regioselectivity | Radical rebound at tertiary C–H |
Asymmetric Carboxylation | Thiourea-Urea Organocatalyst | 88% ee | H-bond directed enantioface differentiation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7